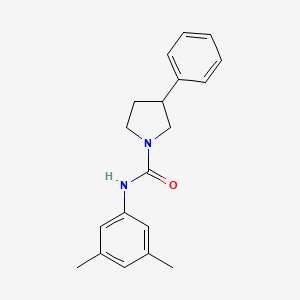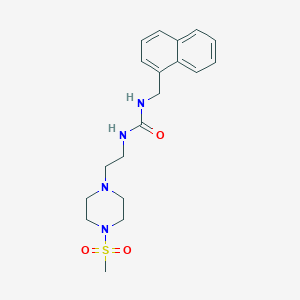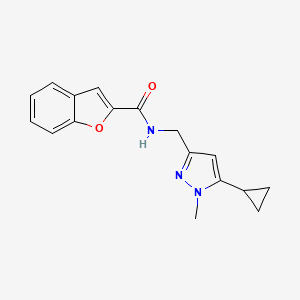
N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl groups, which are rings of six carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through reactions involving aromatic amines and α,β-unsaturated acids, their esters, or nitriles . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The N-(3,5-dimethylphenyl)alanine molecule contains a total of 29 bond(s). There are 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aromatic), and 1 hydroxyl group(s) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, N-(3,5-Dimethylphenyl)acetamide, the molecular formula is C10H13NO, the average mass is 163.216 Da, and the monoisotopic mass is 163.099716 Da .科学的研究の応用
Synthetic Pathways and Chemical Modifications
N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a chemical compound that serves as a critical starting point or intermediate in the synthesis of various pharmacologically active molecules and research chemicals. The significance of this compound lies in its structural versatility, allowing for a range of chemical modifications leading to the development of compounds with potential antibacterial, antifungal, and antiviral properties, among other biological activities.
One research avenue explores the synthesis and evaluation of pyrazine carboxamides, indicating moderate antibacterial activity against specific strains, although no direct activity was found for this compound itself against tested mycobacterial strains. This points to the nuanced role of structural modifications in determining the biological activity of related compounds (Zítko, Franco, & Paterová, 2018).
Another study on benzimidazole derivatives showcases the antimicrobial and antioxidant activities of synthesized compounds, suggesting that the incorporation of certain heterocyclic rings and open-chain counterparts can yield more potent biologically active molecules. This research highlights the potential of chemically modified derivatives of this compound in contributing to new antimicrobial agents (Sindhe et al., 2016).
Biological Activity and Pharmacological Potential
The exploration of bridged heterocycles from pyrrolidine dicarboxylic acids demonstrates the creation of bicyclic imides with potential thrombin inhibitory activity, suggesting a pathway to novel anticoagulants or therapeutic agents for cardiovascular diseases (Kudryavtsev, 2010).
Investigations into ferrocenylmethyl amino acid derivatives for potential anticancer applications reveal that certain compounds exhibit cytotoxic effects against breast cancer cell lines, indicating the relevance of this compound derivatives in cancer research and therapy (Butler et al., 2013).
将来の方向性
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-10-15(2)12-18(11-14)20-19(22)21-9-8-17(13-21)16-6-4-3-5-7-16/h3-7,10-12,17H,8-9,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFRCGHSTMPELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2442171.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)
![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid](/img/structure/B2442175.png)
![4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2442179.png)

![4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B2442183.png)

![2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2442185.png)
![N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2442186.png)
![1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine](/img/structure/B2442187.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[(difluoromethyl)sulfanyl]benzamide](/img/structure/B2442189.png)
![N-[(4-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2442190.png)

![2-Methyl-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2442192.png)
